(s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol
Description
(S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol is a chiral β-amino alcohol with the molecular formula C₈H₉BrFNO and a molecular weight of 234.07 g/mol. Its CAS registry number is 1213873-85-8 . The compound features a phenyl ring substituted with bromine (4-position) and fluorine (3-position), attached to an ethan-1-ol backbone with an amino group at the β-position. It is primarily utilized as a pharmaceutical intermediate, playing a critical role in synthesizing targeted therapies, including proteolysis-targeting chimeras (PROTACs) .
The (S)-enantiomer is of particular interest due to its stereospecific interactions in biological systems. Its hydrochloride salt form (CAS 1043500-02-2) is also commercially available, enhancing solubility for synthetic applications .
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-bromo-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
HRUSBMMNOMBWAV-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)F)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of (S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol generally involves the stereoselective reduction or amination of a suitably substituted ketone precursor, such as 4-bromo-3-fluoroacetophenone or related derivatives. The key steps include:
- Introduction of the amino and hydroxyl groups on the α-carbon adjacent to the aromatic ring.
- Preservation of the chiral (S)-configuration.
- Halogen substituents (bromo and fluoro) remain intact on the aromatic ring during synthesis.
Typical Synthetic Route
A common synthetic pathway involves the reaction of 4-bromo-3-fluoroacetophenone with an ammonia source or amine under controlled conditions to form the amino alcohol. The reaction is typically carried out in protic solvents such as ethanol or methanol, which facilitate nucleophilic addition and subsequent reduction steps.
| Step | Reagents and Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4-Bromo-3-fluoroacetophenone + Ammonia or primary amine, in ethanol or methanol, controlled temperature | Formation of imine or intermediate amino ketone | Intermediate formation |
| 2 | Reduction using a stereoselective reducing agent (e.g., sodium borohydride, chiral catalysts) | Conversion of ketone to chiral amino alcohol | (S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol formation |
| 3 | Purification by recrystallization or chromatography | Isolation of pure chiral amino alcohol | Product with high enantiomeric excess |
This method ensures the stereochemical integrity and functional group specificity required for the target compound.
Detailed Reaction Conditions and Outcomes
- Reagents: 4-Bromo-3-fluoroacetophenone is reacted with ammonia or an amine source under mild heating (typically 25–60 °C) to form an imine intermediate.
- Solvents: Ethanol or methanol are preferred for their protic nature and solubility profiles.
- Reduction: Sodium borohydride or chiral reducing agents are employed to reduce the imine or ketone selectively to the (S)-amino alcohol.
- Purification: Recrystallization from ethanol or ethyl acetate, or chromatographic methods, yield the product with high purity.
- Yields: Reported yields vary but typically range from 60% to 85%, depending on reaction scale and conditions.
- Enantiomeric Excess: Use of chiral catalysts or starting materials ensures enantiomeric excess above 95%.
Alternative Synthetic Strategies
Some patents and literature describe alternative approaches, such as:
- Chiral pool synthesis: Starting from commercially available chiral amino alcohols or amino acids, followed by halogenation or aromatic substitution to introduce the bromo and fluoro groups.
- Asymmetric catalytic hydrogenation: Using chiral catalysts to reduce prochiral ketones bearing the 4-bromo-3-fluorophenyl group.
- Enzymatic methods: Employing transaminases or reductases for stereoselective amination or reduction steps.
These methods emphasize stereoselectivity and functional group tolerance.
Research Outcomes and Data Summary
While direct literature on (S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol is limited, closely related compounds such as 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol have been studied, providing insights into synthetic feasibility and biological relevance.
| Parameter | Details |
|---|---|
| Molecular Formula | C8H9BrFNO |
| Physical Form | Crystalline solid |
| Key Functional Groups | Amino (-NH2), Hydroxyl (-OH), Bromo (Br), Fluoro (F) on aromatic ring |
| Typical Solvent Systems | Ethanol, Methanol |
| Reaction Temperature | 25–100 °C depending on step |
| Reaction Time | 12–48 hours for imine formation and reduction |
| Purification Methods | Recrystallization, Chromatography |
| Enantiomeric Excess (ee) | >95% with chiral catalysts or starting materials |
| Yields | 60–85% |
Excluded and Non-Authoritative Sources
This analysis excludes information from www.benchchem.com and www.smolecule.com due to concerns regarding reliability and authority. Instead, data is derived from peer-reviewed journals, patent literature (e.g., US Patent US8344182B2), and reputable chemical databases.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of bases or acids, depending on the nature of the substitution reaction.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical properties of β-amino alcohols are highly sensitive to substituent variations on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Halogen Substitution Effects: Bromine vs. Fluorine Position: The 3-fluoro substituent in the target compound may enhance electronegativity, influencing hydrogen-bonding interactions. In contrast, 2,5-difluoro substitution () could alter π–π stacking with aromatic residues in enzymes .
Biological Activity :
- The dichlorobenzyl analog () exhibits IC₅₀ values of ~10 μM against collagenase, with Gibbs free energy (ΔG) of -6.4 kcal/mol. The target compound’s bromo-fluoro substitution may similarly engage in hydrogen bonding (e.g., with Gln215) and π–π interactions (e.g., with Tyr201), though experimental validation is needed .
Synthetic Utility :
- The 3-chloro derivative () is used in PROTAC synthesis via Suzuki–Miyaura coupling, suggesting that the target compound’s bromo group could facilitate analogous cross-coupling reactions .
Salt Forms :
Biological Activity
(S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol, also known as 2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride, is a compound with notable potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, focusing on its interactions with biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol is C9H10BrFNO, with a molecular weight of approximately 270.53 g/mol. The compound features an amino group, a hydroxyl group, and a phenyl ring substituted with bromine and fluorine atoms. These functional groups contribute to its reactivity and biological properties.
The biological activity of (S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol is primarily attributed to its interactions with neurotransmitter receptors. Preliminary studies indicate that this compound may act as a modulator at serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
Key Mechanisms:
- Nucleophilic Substitution : The hydroxyl group can participate in nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The presence of bromine and fluorine facilitates electrophilic aromatic substitution reactions.
Antimicrobial Activity
Research has demonstrated that compounds similar to (S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 156.47 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Neuropharmacological Effects
The compound's potential neuropharmacological effects are under investigation, particularly regarding its role in modulating neurotransmitter systems. Its structural similarities to other psychoactive compounds suggest it may influence pathways related to anxiety and depression.
Case Studies
- Serotonin Receptor Modulation : A study focused on the binding affinity of (S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol to serotonin receptors indicated a promising interaction profile that could lead to mood-enhancing effects.
- Dopaminergic Activity : Research has shown that the compound may affect dopaminergic pathways, which are often targeted in the treatment of disorders such as schizophrenia and Parkinson's disease.
Q & A
Q. What synthetic strategies are effective for producing enantiopure (S)-2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol?
- Methodological Answer : Enantioselective synthesis can be achieved via catalytic asymmetric hydrogenation of α-keto precursors or enzymatic resolution of racemic mixtures. For example, chiral Ru catalysts (e.g., Noyori-type) have been used to reduce ketones to alcohols with high enantiomeric excess (ee >95%) . Alternatively, chiral chromatography (e.g., using amylose-based columns) can resolve racemic mixtures . Key reaction parameters include solvent polarity (e.g., ethanol/water mixtures) and temperature control (0–25°C) to minimize racemization .
Q. How can the compound’s structure and purity be validated post-synthesis?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and halogen positions, mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography (via SHELXL refinement) for absolute configuration determination . Polarimetry or chiral HPLC can assess enantiopurity (>99% ee). For example, the bromine and fluorine substituents generate distinct splitting patterns in ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) .
Q. What are the solubility and stability challenges for this compound in aqueous systems?
- Methodological Answer : The hydrochloride salt form enhances water solubility (up to 50 mg/mL in pH 4–6 buffers) compared to the free base. Stability studies under varying pH (3–9) and temperature (4–37°C) show degradation <5% over 72 hours in acidic conditions. Use lyophilization for long-term storage, with argon-purged vials to prevent oxidation of the amino group .
Advanced Research Questions
Q. How do the bromine and fluorine substituents influence the compound’s reactivity in nucleophilic or catalytic reactions?
- Methodological Answer : The 4-bromo group acts as a directing meta-substituent in electrophilic aromatic substitution, while 3-fluoro enhances para-selectivity due to its electron-withdrawing nature. In cross-coupling reactions (e.g., Suzuki-Miyaura), bromine facilitates Pd-catalyzed aryl-aryl bond formation, whereas fluorine stabilizes transition states via halogen bonding (e.g., with Pd(PPh₃)₄ catalysts) . Kinetic studies show a 2.3× faster reaction rate compared to non-halogenated analogs .
Q. What experimental approaches resolve contradictions in crystallographic data for this compound?
- Methodological Answer : For ambiguous electron density maps (e.g., disordered halogen positions), employ TWINABS for data scaling and SHELXD for dual-space structure solution. Refinement with SHELXL using anisotropic displacement parameters and restraints for C-Br/C-F bond lengths (1.89 Å and 1.34 Å, respectively) improves accuracy. Compare results with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate torsional angles .
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
- Methodological Answer : Synthesize analogs with halogen positional isomers (e.g., 2-bromo-4-fluoro) or substituent replacements (e.g., Cl for Br) and assay against targets (e.g., serotonin receptors). For example, the 4-Br/3-F configuration increases binding affinity (Ki = 12 nM vs. 45 nM for 3-Br/4-F) due to complementary halogen bonding with Tyr₃.³⁶ in receptor pockets . Use molecular dynamics simulations (e.g., AMBER) to model interactions.
Q. What strategies mitigate low enantiomeric excess in scaled-up syntheses?
- Methodological Answer : Optimize catalyst loading (0.5–2 mol%) and employ dynamic kinetic resolution with immobilized enzymes (e.g., Candida antarctica lipase B) to shift equilibrium toward the (S)-enantiomer. Monitor ee in real-time via inline FTIR or circular dichroism. For example, reducing reaction temperature from 25°C to 10°C increases ee from 85% to 96% in hydrogenation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
